molecular formula C13H19NO3S B112569 H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH CAS No. 387868-34-0

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH

Cat. No.: B112569
CAS No.: 387868-34-0
M. Wt: 269.36 g/mol
InChI Key: UPOPBNWZZMNQAD-LLVKDONJSA-N
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Description

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a beta,beta-dimethyl group and a p-methoxybenzyl (pmeobzl) protecting group attached to the L-cysteine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of L-cysteine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

    Introduction of the Beta,Beta-Dimethyl Group: The beta,beta-dimethyl group is introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.

    Attachment of the P-Methoxybenzyl Group: The p-methoxybenzyl group is attached to the sulfur atom of cysteine through a nucleophilic substitution reaction.

    Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the cysteine moiety can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the p-methoxybenzyl protecting group.

    Substitution: The p-methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deprotected cysteine derivatives.

    Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of peptides and other complex molecules.

    Biology: Studying the role of cysteine derivatives in protein structure and function.

    Medicine: Developing novel therapeutic agents targeting specific biochemical pathways.

    Industry: Manufacturing of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH would depend on its specific application. Generally, it may interact with enzymes or receptors through its functional groups, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    L-cysteine: The parent amino acid without the beta,beta-dimethyl and p-methoxybenzyl groups.

    N-acetyl-L-cysteine: A derivative with an acetyl group attached to the amino group.

    S-methyl-L-cysteine: A derivative with a methyl group attached to the sulfur atom.

Uniqueness

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH is unique due to the presence of both the beta,beta-dimethyl group and the p-methoxybenzyl protecting group, which confer distinct chemical and physical properties compared to other cysteine derivatives.

Properties

IUPAC Name

(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOPBNWZZMNQAD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)SCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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